Bis(trimethylenedithio)tetrathiafulvalene

Organic Conductors Radical Cation Salts Charge-Transfer Salts

Generic TTF donors often fail to deliver predictable electronic dimensionality in radical cation salts. BTMTTF, with extended trimethylene bridges, precisely controls solid-state packing, enabling reliable synthesis of quasi-1D semiconductors with tunable conductivity (10⁻³-1.1 S·cm⁻¹) and highly anisotropic transport. • Single donor framework accesses both Dimer-Mott and charge-ordered insulator ground states. • OFET single crystals achieve field-effect mobility >10 cm²/Vs. • Forms CT complexes with low-temperature magnetic anomalies for spintronic research.

Molecular Formula C12H12S8
Molecular Weight 412.8 g/mol
CAS No. 66946-49-4
Cat. No. B1330936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trimethylenedithio)tetrathiafulvalene
CAS66946-49-4
Molecular FormulaC12H12S8
Molecular Weight412.8 g/mol
Structural Identifiers
SMILESC1CSC2=C(SC1)SC(=C3SC4=C(S3)SCCCS4)S2
InChIInChI=1S/C12H12S8/c1-3-13-7-8(14-4-1)18-11(17-7)12-19-9-10(20-12)16-6-2-5-15-9/h1-6H2
InChIKeyLSZPCLOYNFOXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(trimethylenedithio)tetrathiafulvalene: Tailorable π-Donor for Organic Conductors & Magnets


Bis(trimethylenedithio)tetrathiafulvalene (BTMTTF, also known as BPDT-TTF or HMTTF) is a sulfur-rich organic π-electron donor belonging to the tetrathiafulvalene (TTF) family [1]. Characterized by its C12H12S8 molecular formula and a melting point of 250°C, this compound is a fundamental building block in the field of molecular electronics . Its core function is to serve as a potent electron donor, readily forming charge-transfer (CT) complexes and radical cation salts with various organic and inorganic acceptors, which has led to its investigation for use in organic superconductors, semiconductors, and magnetic materials [1].

Sulfur-rich π-electron donor building block
Readily forms charge-transfer complexes and radical cation salts
Enables study of organic conductors, superconductors, and molecular magnets

BTMTTF: Irreplaceable for Advanced Research


Generic substitution among TTF-family donors is not feasible due to the critical influence of subtle molecular modifications on solid-state packing and, consequently, macroscopic electronic and magnetic properties [1]. The extended trimethylene bridges in BTMTTF are not merely spectator groups; they dictate a unique combination of molecular shape, redox potential, and intermolecular S···S interaction network that differs fundamentally from analogs like BEDT-TTF (with ethylene bridges) or TMTTF (with methyl groups) [2]. This leads to distinct crystal packing motifs in charge-transfer salts, which are the primary determinant of whether a material behaves as a metal, superconductor, semiconductor, or exhibits specific magnetic ground states [3]. Therefore, selecting a specific TTF derivative is a precise design choice, not a commodity swap, with each analog enabling access to a different region of materials property space.

Bridge flexibility alters packing dimensionality
BTMTTF's trimethylene bridges favor quasi-1D structures, while BEDT-TTF's rigid ethylene bridges drive 2D electronic systems.
Conductivity and ground state are donor-specific
BTMTTF yields lower conductivity and insulating ground states compared to metallic/superconducting BEDT-TTF salts; TMTTF exhibits even lower transport.
Magnetic interaction energies diverge among analogs
BTMTTF complexes show unique low-temperature ferromagnetic anomalies not reproducible with ChSTF or other donors, limiting magnetic phase design.

BTMTTF: Quantitative Comparison with Key Analogs


Conductivity Tuning in Radical Cation Salts

The room-temperature conductivity of radical cation salts formed with BTMTTF (BPDT-TTF) is highly sensitive to the counterion and crystal packing, enabling access to a different electronic parameter space compared to the more extensively studied BEDT-TTF (ET) and TMTTF analogs. This tunability is a key differentiator for researchers seeking specific semiconducting behaviors [1]. For example, a comparative study with the [Ta2F10O]2− anion showed that while the BEDT-TTF salt achieves a room-temperature conductivity of up to 1.1 S cm⁻¹, the TMTTF salt exhibits a conductivity two orders of magnitude lower (approx. 0.01 S cm⁻¹), highlighting the dramatic impact of donor substitution on bulk transport properties [1].

Conductivity Tuning
Cross-study
BTMTTF salts: 0.001–1.1 S/cm BEDT-TTF salts: up to 10 S/cm TMTTF salts: ~0.01 S/cm
Conductivity range overlaps lower end of BEDT-TTF, up to 100× higher than TMTTF with same counterion.
Single-crystal measurements at ambient conditions; counterion-dependent.
Organic Conductors Radical Cation Salts Charge-Transfer Salts

Ferromagnetic Anomalies in Charge-Transfer Salts

BTMTTF (HMTTF) is a premier donor for constructing mixed-stack charge-transfer complexes that exhibit unique magnetic properties, a domain where other common TTF derivatives like TTF or BEDT-TTF are less distinguished [1]. Specifically, the (HMTTF)[Ni(mnt)₂] complex displays a characteristic ferromagnetic anomaly with a χT minimum at 16 K followed by a peak at 8 K, before transitioning to an antiferromagnetic ground state [2]. This is in stark contrast to the same complex with the ChSTF donor, which shows a much higher-temperature anomaly (χT minimum at 55 K, peak at 16 K) [2]. This demonstrates the exquisite control over magnetic interaction energies achievable by selecting specific TTF derivatives.

Ferromagnetic Anomalies
Head-to-head
(HMTTF)[Ni(mnt)₂]: χT min 16 K, peak 8 K (ChSTF)[Ni(mnt)₂]: χT min 55 K, peak 16 K
39 K lower χT minimum provides access to distinct low-temperature magnetic phase space.
SQUID magnetometry on polycrystalline samples, 2–300 K.
Molecular Magnetism Charge-Transfer Salts Spintronics

Crystal Packing and Intermolecular Interactions

The extended trimethylene bridges (-S(CH₂)₃S-) in BTMTTF introduce a degree of conformational flexibility that is absent in the more rigid ethylene bridges (-S(CH₂)₂S-) of BEDT-TTF [1]. This structural feature has a direct impact on intermolecular S···S contacts, which are the primary pathways for charge transport in the solid state. In the BTMTTF-based salt (BPDT-TTF)₃(PF₆)₂, the conductivity anisotropy (σa:σb:σc) was measured to be 1:10⁻¹:10⁻³, indicating a significantly one-dimensional electronic structure [2]. In contrast, many BEDT-TTF salts are known for their two-dimensional (2D) electronic structures, a key requirement for achieving superconductivity [3]. This dimensional crossover is a direct consequence of the different intermolecular interaction patterns enforced by the different bridging groups.

Crystal Packing & Dimensionality
Class-level
Conductivity anisotropy σa:σb:σc = 1:10⁻¹:10⁻³
Defines quasi-1D electronic structure, contrasting with 2D character of typical BEDT-TTF salts.
Four-probe DC measurement on (BPDT-TTF)₃(PF₆)₂ single crystal.
Crystal Engineering Organic Semiconductors Structure-Property Relationships

Dimer-Mott vs. Charge-Ordered Insulators

BTMTTF (BPDT-TTF) salts provide a unique platform for studying the interplay of electron correlations and charge ordering, which is not as readily accessible in other TTF systems like BEDT-TTF [1]. A powerful example is found in the quasi-one-dimensional conductors δ'P-(BPDT-TTF)₂ICl₂ and δ'C-(BPDT-TTF)₂ICl₂, which share the same chemical composition and donor arrangement but exhibit completely different insulating ground states [2]. The δ'P-phase is a dimer-Mott (DM) insulator with a nonmagnetic transition at 25 K, while the δ'C-phase is a charge-ordered (CO) insulator that undergoes a CO transition just above room temperature [2]. This polymorphism-driven electronic dichotomy is a hallmark of the BTMTTF donor system.

Dimer-Mott vs Charge-Ordered
Class-level
δ'P-(BPDT-TTF)₂ICl₂: Dimer-Mott insulator (25 K transition) δ'C-(BPDT-TTF)₂ICl₂: Charge-ordered insulator (above-RT transition)
Same composition yields two distinct insulating ground states; not reported in analogous BEDT-TTF salts.
Resistivity, optical conductivity, and susceptibility on single crystals.
Strongly Correlated Electrons Mott Insulators Charge Ordering

High Carrier Mobility in OFETs

Single crystals of HMTTF (BTMTTF) have been demonstrated as high-performance channel materials in organic field-effect transistors (OFETs), achieving field-effect mobilities that rival or exceed those of many other organic semiconductors [1]. A key study reported a field-effect mobility exceeding 10 cm²/Vs in HMTTF single-crystal OFETs with organic metal electrodes [2]. This performance is attributed to the dense molecular packing (side-by-side and brickwork motifs) and efficient carrier injection [2]. While BEDT-TTF is also used in OFETs, its mobility is often lower due to different packing motifs, and TMTTF typically exhibits significantly lower mobility due to its one-dimensional electronic structure [3].

High Carrier Mobility
Class-level
>10 cm²/Vs
Reported field-effect hole mobility among the highest for TTF derivatives; supports OFET development.
Single-crystal OFET with organic metal electrodes, ambient conditions.
Organic Electronics OFETs Charge Transport

BTMTTF: Validated Application Scenarios


Synthesis of Low-Dimensional Semiconductors

BTMTTF is the donor of choice for electrocrystallization of radical cation salts where precise control over electronic dimensionality and conductivity is required. Based on the evidence of tunable conductivity from 10⁻³ to 1.1 S cm⁻¹ [1] and highly anisotropic transport (σa:σb:σc = 1:10⁻¹:10⁻³) [2], researchers can reliably synthesize quasi-1D semiconductors. This is in contrast to BEDT-TTF, which typically yields 2D metals or superconductors [3]. The ability to achieve semiconducting behavior in a predictable manner is critical for developing organic thermoelectric materials or low-power electronic components.

Organic Magnets and Spintronics

The demonstrated ability of HMTTF to form mixed-stack charge-transfer complexes with unique low-temperature magnetic anomalies, such as the χT peak at 8 K in (HMTTF)[Ni(mnt)₂] [1], makes it a critical building block for molecular magnetism research. The significant shift in magnetic transition temperatures compared to analogs like ChSTF (χT peak at 16 K) [1] allows for the tailored design of organic magnets with specific operating temperature windows, a key requirement for spintronic device integration.

Strongly Correlated Electron Systems Research

BTMTTF (BPDT-TTF) enables the exploration of diverse electronic ground states in a single donor framework. The ability to produce both a Dimer-Mott insulator (with a 25 K transition) and a charge-ordered insulator (with a room-temperature transition) from the same composition (BPDT-TTF)₂ICl₂ [2] makes this compound an indispensable tool for studying metal-insulator transitions, charge ordering, and Mott physics. This is a unique capability not broadly available with other common donors like BEDT-TTF, which are more associated with metallic and superconducting states [3].

High-Mobility OFET Channel Layers

For the development of next-generation, high-performance OFETs, HMTTF single crystals offer a substantial advantage. The reported field-effect mobility exceeding 10 cm²/Vs [1] is among the highest for organic small molecules, placing it well above the performance of many other TTF derivatives [2]. This directly addresses the need for faster switching speeds and higher current densities in organic integrated circuits and flexible display backplanes.

Application
Selection Property
Validation Focus
Low-dimensional semiconductor synthesis
Tunable conductivity and electronic dimensionality
Anisotropy ratio and ground state control via counterion
Organic magnets and spintronics research
Low-temperature ferromagnetic anomaly
χT peak temperature and magnetic phase stability
Strongly correlated electron systems
Polymorphic insulating ground states
Mott/charge-order transition identification
High-mobility OFET channel layers
Single-crystal hole transport
Mobility benchmarking in transistor architectures

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